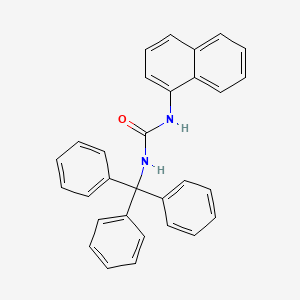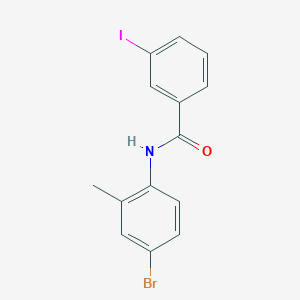![molecular formula C27H20N2O2 B11560323 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11560323.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(BENZYLOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE is a complex organic compound that features a benzyl ether group and a benzoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE typically involves a multi-step process. One common route includes the following steps:
Formation of Benzyl Ether: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of Benzoxazole: The next step involves the synthesis of 2-phenyl-1,3-benzoxazole from 2-aminophenol and benzoyl chloride under acidic conditions.
Condensation Reaction: Finally, the condensation of 4-(benzyloxy)benzaldehyde with 2-phenyl-1,3-benzoxazole in the presence of a suitable catalyst such as p-toluenesulfonic acid yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(BENZYLOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The imine group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(E)-1-[4-(BENZYLOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The benzyl ether group may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-[4-(METHOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE: Similar structure but with a methoxy group instead of a benzyloxy group.
(E)-1-[4-(ETHOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (E)-1-[4-(BENZYLOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE provides unique steric and electronic properties that can influence its reactivity and binding interactions, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C27H20N2O2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-(2-phenyl-1,3-benzoxazol-5-yl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H20N2O2/c1-3-7-21(8-4-1)19-30-24-14-11-20(12-15-24)18-28-23-13-16-26-25(17-23)29-27(31-26)22-9-5-2-6-10-22/h1-18H,19H2 |
Clé InChI |
NZNPNLHCDXREDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11560240.png)


![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11560270.png)
![2-[5-(2-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11560274.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11560284.png)
![2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11560286.png)
![(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide](/img/structure/B11560296.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560297.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560303.png)
![3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560305.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11560309.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11560312.png)
